molecular formula C18H24N2O3S2 B2820496 2,5-dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 899999-39-4

2,5-dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No. B2820496
M. Wt: 380.52
InChI Key: MCTRSCYZMVLNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2,5-dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs due to its bioactivity . The molecule also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The morpholino group is a common feature in bioactive molecules and is used to increase the solubility of compounds .

Scientific Research Applications

Enzyme Inhibition and Disease Management

A significant area of research involving sulfonamide derivatives, including compounds structurally similar to 2,5-dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide, focuses on their enzyme inhibitory properties and potential implications for disease management. For instance, sulfonamides incorporating 1,3,5-triazine motifs have been studied for their antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are linked to diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. The studied compounds showed moderate to significant inhibitory activity, suggesting potential therapeutic applications in treating related diseases (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).

Anticancer Properties

Another research domain is the exploration of sulfonamide derivatives for anticancer properties. Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been investigated for their efficacy as inhibitors of carbonic anhydrase (CA) isoforms, namely CA I, II, IX, and XII. These isoforms are relevant to physiological and pathological processes, including cancer. Compounds from these studies showed high potency and selectivity for CA IX, a validated target in anticancer therapy, indicating their potential as therapeutic agents in cancer treatment (Lolak, Akocak, Bua, Sanku, & Supuran, 2019).

Antimicrobial Activity

Sulfonamide compounds have also been evaluated for their antimicrobial activity. For example, novel thiourea derivatives bearing a benzenesulfonamide moiety have been synthesized and assessed for their activity against Mycobacterium tuberculosis. Some compounds exhibited significant antimycobacterial activity, suggesting their potential use in developing new antituberculosis agents. The structural features, such as the introduction of specific moieties, were found to contribute to the potency of these compounds, highlighting the importance of molecular design in developing effective antimicrobial drugs (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).

properties

IUPAC Name

2,5-dimethyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S2/c1-14-5-6-15(2)18(12-14)25(21,22)19-13-16(17-4-3-11-24-17)20-7-9-23-10-8-20/h3-6,11-12,16,19H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTRSCYZMVLNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide

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